molecular formula C13H20O7S B12321862 Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Cat. No.: B12321862
M. Wt: 320.36 g/mol
InChI Key: JOLBZRHXWOHZNS-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a chemical compound with the molecular formula C13H20O7S. It is a derivative of L-fucose, a hexose deoxy sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of L-fucose followed by thiolation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside involves its interaction with specific molecular targets, primarily through its thiol and acetyl groups. These functional groups allow it to participate in various biochemical pathways, including glycosylation and signal transduction. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique due to its specific configuration and functional groups, which confer distinct biochemical properties. Its L-fucose backbone differentiates it from other similar compounds, making it particularly useful in studies involving L-fucose-specific pathways and interactions .

Properties

IUPAC Name

(4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBZRHXWOHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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